6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1247669-93-7
VCID: VC11520382
InChI: InChI=1S/C10H12N4/c1-7-8(2)14(6-13-7)10-4-3-9(11)5-12-10/h3-6H,11H2,1-2H3
SMILES:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine

CAS No.: 1247669-93-7

Cat. No.: VC11520382

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine - 1247669-93-7

Specification

CAS No. 1247669-93-7
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 6-(4,5-dimethylimidazol-1-yl)pyridin-3-amine
Standard InChI InChI=1S/C10H12N4/c1-7-8(2)14(6-13-7)10-4-3-9(11)5-12-10/h3-6H,11H2,1-2H3
Standard InChI Key DGRSISJZUPZHPS-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C=N1)C2=NC=C(C=C2)N)C

Introduction

Structural Characterization

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a 4,5-dimethylimidazolyl moiety. The molecular formula (C<sub>10</sub>H<sub>12</sub>N<sub>4</sub>) corresponds to a molar mass of 188.23 g/mol. Key structural identifiers include:

  • SMILES: CC1=C(N(C=N1)C2=NC=C(C=C2)N)C

  • InChIKey: DGRSISJZUPZHPS-UHFFFAOYSA-N

The imidazole and pyridine rings adopt planar conformations, enabling π-π stacking interactions, while the amine group introduces hydrogen-bonding capability.

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]<sup>+</sup>189.11348140.8
[M+Na]<sup>+</sup>211.09542154.4
[M-H]<sup>-</sup>187.09892143.8

These values suggest moderate molecular compactness, typical for bicyclic aromatic systems.

Synthetic Approaches

General Methodologies

While no direct synthesis of 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine is documented, analogous imidazo[1,2-a]pyridin-3-amine derivatives are synthesized via:

  • Multi-component reactions involving pyridin-2-amines, aldehydes, and isocyanides under acidic conditions .

  • Buchwald-Hartwig amination for introducing aryl groups to the imidazole ring .

For example, 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (a structural analog) was synthesized using TosOH-catalyzed cyclization, yielding 86% purity .

Reaction Optimization

Key parameters influencing yield and selectivity include:

  • Temperature: Reactions typically proceed at 70–110°C.

  • Catalysts: Pd<sub>2</sub>(dba)<sub>3</sub>/XantPhos systems enable efficient C–N coupling .

  • Solvents: Polar aprotic solvents (e.g., toluene, MeOH) enhance intermediate stability .

Physicochemical Properties

Solubility and Stability

The compound’s logP (predicted: 1.82) indicates moderate lipophilicity, favoring membrane permeability. Stability in aqueous media is pH-dependent due to the basic amine (pK<sub>a</sub> ~8.5) and imidazole (pK<sub>a</sub> ~6.5) groups.

Tautomerism and Isomerism

The imidazole ring exhibits prototropic tautomerism, with the 1H-tautomer predominating in neutral conditions. No geometric isomers are possible, but rotational barriers around the C–N bond between pyridine and imidazole may influence conformational dynamics.

Future Directions

Synthetic Expansion

  • Introduce substituents at the pyridine C-2 or imidazole C-4 positions to modulate electronic effects.

  • Explore enantioselective synthesis if chiral centers are introduced.

Pharmacological Profiling

  • Screen against kinase panels (e.g., EGFR, VEGFR) and GPCRs (e.g., histamine receptors).

  • Evaluate pharmacokinetics (e.g., CYP450 metabolism, plasma protein binding).

Computational Modeling

Molecular dynamics simulations could predict binding modes to targets like ER-α or H<sub>3</sub>R, guiding rational drug design.

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